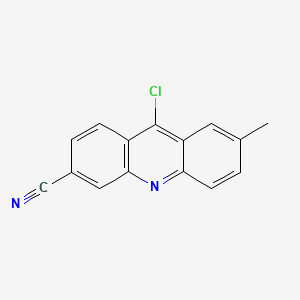

3-Acridinecarbonitrile, 9-chloro-7-methyl-

Description

3-Acridinecarbonitrile, 9-chloro-7-methyl- is a substituted acridine derivative characterized by a carbonitrile (-CN) group at position 3, a chlorine atom at position 9, and a methyl (-CH₃) group at position 6. The electron-withdrawing cyano and chloro groups likely influence its electronic properties and reactivity, while the methyl substituent may enhance lipophilicity.

Properties

CAS No. |

64011-90-1 |

|---|---|

Molecular Formula |

C15H9ClN2 |

Molecular Weight |

252.70 g/mol |

IUPAC Name |

9-chloro-7-methylacridine-3-carbonitrile |

InChI |

InChI=1S/C15H9ClN2/c1-9-2-5-13-12(6-9)15(16)11-4-3-10(8-17)7-14(11)18-13/h2-7H,1H3 |

InChI Key |

WIIIOVLUEGGVBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C(C=C3)C#N)N=C2C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-7-methylacridine-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylacridine and a chlorinating agent.

Chlorination: The 7-methylacridine is subjected to chlorination using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 9th position.

Nitrile Formation: The resulting 9-chloro-7-methylacridine is then reacted with a cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the nitrile group at the 3rd position, forming 9-chloro-7-methylacridine-3-carbonitrile.

Industrial Production Methods

In an industrial setting, the synthesis of 9-chloro-7-methylacridine-3-carbonitrile may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

9-chloro-7-methylacridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Substituted acridine derivatives with various functional groups.

Reduction: Amino derivatives of acridine.

Oxidation: Oxidized acridine derivatives with different oxidation states.

Scientific Research Applications

9-chloro-7-methylacridine-3-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.

Biology: Acridine derivatives are known for their antimicrobial and anticancer properties. 9-chloro-7-methylacridine-3-carbonitrile is studied for its potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-chloro-7-methylacridine-3-carbonitrile involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial applications. The molecular targets and pathways involved include DNA, enzymes involved in DNA replication, and transcription factors.

Comparison with Similar Compounds

Key Observations :

- The cyano group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in 9-chloro-2,7-dimethoxyacridine . This difference would impact reactivity in electrophilic substitution reactions.

Physicochemical Properties

Comparative data on solubility, lipophilicity, and ADMET properties are inferred from structural analogs:

‡Estimated using fragment-based calculations.

Key Observations :

- The methoxy groups in 9-chloro-2,7-dimethoxyacridine lower topological polar surface area (TPSA), favoring BBB penetration relative to the target compound.

Biological Activity

3-Acridinecarbonitrile, 9-chloro-7-methyl- is a compound belonging to the acridine family, characterized by its unique structure that includes a chlorine atom at the 9-position and a methyl group at the 7-position. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and antiviral properties. The investigation of its interactions with biological systems is essential for understanding its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 3-Acridinecarbonitrile, 9-chloro-7-methyl- is C15H9ClN2. Its structure features an acridine moiety combined with a nitrile functional group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H9ClN2 |

| Molecular Weight | 272.70 g/mol |

| IUPAC Name | 3-Acridinecarbonitrile, 9-chloro-7-methyl- |

| CAS Number | 64011-94-5 |

Antimicrobial Activity

Research indicates that acridine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 3-Acridinecarbonitrile inhibit DNA and RNA synthesis in various microorganisms. The presence of chlorine and nitrile groups may enhance these activities by increasing lipophilicity or altering interactions with biological targets .

Antitumor Activity

Acridine derivatives have been investigated for their antitumor effects. In vitro studies suggest that 3-Acridinecarbonitrile may exhibit cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds structurally related to acridines have demonstrated IC50 values indicating effective inhibition of tumor growth .

Antiviral Properties

Preliminary studies suggest that 3-Acridinecarbonitrile may possess antiviral properties, potentially inhibiting viral replication through mechanisms similar to other acridine derivatives. Further research is needed to elucidate these effects in specific viral models.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various acridine derivatives found that compounds with similar structural features to 3-Acridinecarbonitrile displayed significant inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In a cytotoxicity assay against human cancer cell lines, a related acridine compound demonstrated an IC50 value of approximately 5 µM, suggesting potential therapeutic applications for 3-Acridinecarbonitrile in cancer treatment .

- Mechanistic Insights : Research has indicated that the mechanism of action for acridine derivatives may involve intercalation into DNA, leading to disruption of replication processes in both microbial and cancer cells .

Comparison with Similar Compounds

The following table summarizes the biological activities of compounds related to 3-Acridinecarbonitrile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 9-Chloroacridine | Chlorine at position 9 | Antimicrobial properties |

| 7-Methylacridine | Methyl at position 7 | Antitumor activity |

| Acridine | Basic structure without substitutions | DNA intercalation properties |

| 2-Chloroacrylonitrile | Chlorine at position 2; nitrile group | Potential herbicidal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.